molecular formula C13H10FN5O2 B12906939 N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine CAS No. 89454-13-7

N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine

Cat. No.: B12906939
CAS No.: 89454-13-7
M. Wt: 287.25 g/mol
InChI Key: SKDYISIDZOHBPL-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine (CAS 203202-58-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and biochemical research. This compound is built around the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of naturally occurring purine nucleosides, which allows it to effectively mimic adenine and compete with ATP for binding sites in various kinase enzymes . As part of a privileged class of heterocyclic compounds, pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as key scaffolds in the development of novel anticancer agents, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . Researchers utilize this glycine-functionalized derivative primarily as a building block in medicinal chemistry campaigns, especially for synthesizing targeted therapies. Its structural features, including the fluorophenyl group and the glycine moiety, make it a versatile precursor for further chemical modifications, enabling exploration of structure-activity relationships. The compound is strictly for research applications in fields such as drug discovery, kinase inhibitor development, and biochemical pathway analysis. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

89454-13-7

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid

InChI

InChI=1S/C13H10FN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17)

InChI Key

SKDYISIDZOHBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Formation of 1-(4-Fluorophenyl)-1H-pyrazole Intermediate

The synthesis begins with the reaction of 4-fluorophenylhydrazine with appropriate β-ketonitrile or β-dicarbonyl precursors to yield 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives. This step is typically performed under reflux in alcoholic solvents with base catalysis, yielding the pyrazole intermediate with high regioselectivity.

Construction of Pyrazolo[3,4-d]pyrimidine Core

The pyrazole intermediate undergoes cyclization with urea or substituted urea derivatives under heating conditions to form the fused pyrazolo[3,4-d]pyrimidine ring system. This cyclization is often facilitated by acidic or basic catalysts and involves ring closure through nucleophilic attack on the nitrile or amide functionalities.

Functionalization at the 4-Position with Glycine

The 4-position of the pyrazolo[3,4-d]pyrimidine core is activated typically by chlorination using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to form 4-chloro derivatives. Subsequent nucleophilic substitution with glycine or glycine derivatives (e.g., glycine esters or salts) under mild basic conditions introduces the glycine moiety, yielding the target compound.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole formation 4-Fluorophenylhydrazine + β-ketonitrile, alcoholic NaOH, reflux 70-85 High regioselectivity; base catalysis essential for cyclization
2 Cyclization to pyrazolopyrimidine Urea, heating (120-150°C), acidic/basic catalyst 60-75 Ring closure via nucleophilic attack; temperature control critical
3 Chlorination at 4-position POCl3 or PCl5, reflux in inert solvent (e.g., toluene) 80-90 Formation of 4-chloro intermediate; moisture exclusion necessary
4 Nucleophilic substitution with glycine Glycine or glycine salt, base (e.g., K2CO3), solvent (DMF or DMSO), 60-80°C 65-80 Mild conditions prevent ring degradation; purification by recrystallization or chromatography

Research Findings and Optimization Insights

  • Base Selection: Use of potassium carbonate or cesium carbonate in nucleophilic substitution steps improves yield and purity by minimizing side reactions.
  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance nucleophilic substitution efficiency at the 4-position.
  • Temperature Control: Maintaining reaction temperatures between 60-80°C during glycine coupling prevents decomposition of the pyrazolopyrimidine core.
  • Purification: Flash chromatography followed by recrystallization from methanol or ethyl acetate yields high-purity final products suitable for biological evaluation.

Representative Experimental Procedure

Synthesis of N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine:

  • Pyrazole Intermediate Formation:
    Dissolve 4-fluorophenylhydrazine (1 equiv) and ethyl 4-oxobutanoate (1 equiv) in ethanol. Add NaOH (0.5 equiv) and reflux for 6 hours. Cool and isolate 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile by filtration.

  • Cyclization:
    Mix the pyrazole intermediate with urea (1.2 equiv) in glacial acetic acid. Heat at 140°C for 4 hours. Cool and precipitate the pyrazolo[3,4-d]pyrimidine core.

  • Chlorination:
    Suspend the cyclized product in POCl3 and reflux for 3 hours under nitrogen. Remove excess POCl3 under reduced pressure to obtain 4-chloro derivative.

  • Glycine Coupling:
    Dissolve 4-chloro derivative and glycine (1.5 equiv) in DMF with potassium carbonate (2 equiv). Stir at 70°C for 12 hours. Cool, pour into water, filter, and purify by recrystallization.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Remarks
Pyrazole formation 4-Fluorophenylhydrazine, NaOH, EtOH Reflux (~78) 6 75 Base catalysis critical
Cyclization Urea, Acetic acid 140 4 70 Acidic medium promotes closure
Chlorination POCl3, inert atmosphere Reflux (~105) 3 85 Moisture sensitive
Glycine substitution Glycine, K2CO3, DMF 70 12 75 Polar aprotic solvent preferred

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The target compound’s structure is distinguished by its glycine substituent. Key analogs and their modifications include:

Compound Name/ID Core Structure Substituent at 4-Position Substituent at 1-Position
Target Compound Pyrazolo[3,4-d]pyrimidine Glycine (-NHCH₂COOH) 4-Fluorophenyl
2-{[1-(4-Fluorophenyl)...acetamide () Pyrazolo[3,4-d]pyrimidine Sulfanyl-acetamide 4-Fluorophenyl
Compound 4h () Pyrazolo[3,4-d]pyrimidine Triazolyl-trifluoromethyl complex 2-(4-Trifluoromethylphenyl)ethyl
13a () Pyrazolo[3,4-d]pyrimidin-4-amine -NH₂ 4-Nitrophenyl

Key Observations :

  • Glycine vs. Sulfanyl-Acetamide (): The target’s glycine group reduces molecular weight (~305 vs. 463.4) and logP, favoring aqueous solubility.
  • Triazolyl-Trifluoromethyl Complex () : This analog’s bulky substituent likely improves target binding (e.g., IGF-1R antagonism) but may reduce solubility .
  • 4-Nitrophenyl vs. 4-Fluorophenyl () : The nitro group in 13a enhances electron deficiency but may confer metabolic instability compared to the fluorine substituent .

Physicochemical Properties

Property Target Compound (Calc.) 2-{[1-(4-Fluorophenyl)...acetamide () Compound 4h ()
Molecular Weight ~305.26 463.41 >600 (estimated)
Polar Surface Area (Ų) ~100 ~120 ~150
logP (Predicted) ~1.2 ~3.5 ~4.0

Notes:

  • The target’s lower molecular weight and logP suggest superior solubility and oral bioavailability compared to bulkier analogs .
  • Compound 4h’s high molecular weight may limit pharmacokinetic performance despite strong receptor binding .

Biological Activity

N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and a glycine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various kinases, including c-Src and Btk, which are implicated in cancer cell proliferation. For instance, a related compound demonstrated IC50 values of 60.4 µM against c-Src and 90.5 µM against Btk in vitro .
  • Modulation of NMDA Receptors : The glycine transporter type 1 (GlyT1) inhibition has been linked to enhanced NMDA receptor-mediated responses. This suggests potential applications in treating neurological conditions such as schizophrenia .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
CCRF-CEM (leukemia)21.7–192.1
SK-OV-3 (ovarian cancer)50
MDA-MB-231 (breast cancer)90
HT-29 (colon cancer)79

These findings highlight the compound's potential as a therapeutic agent in oncology.

Neuropharmacological Activity

The compound's ability to modulate NMDA receptor activity through GlyT1 inhibition suggests that it could enhance synaptic glycine levels, thereby improving NMDA receptor function. This mechanism is particularly relevant for conditions characterized by NMDA receptor hypofunction, such as schizophrenia .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluating the antiproliferative effects of pyrazolo[3,4-d]pyrimidine derivatives found that treatment with these compounds led to significant reductions in cell viability across multiple cancer cell lines. The data suggested that the mechanism involved the inhibition of specific kinases associated with cell cycle regulation.

Case Study 2: Neurological Impact

In vivo studies demonstrated that GlyT1 inhibitors could significantly enhance long-term potentiation (LTP) in animal models, indicating improved synaptic plasticity. This effect was comparable to known antipsychotic medications, suggesting therapeutic potential for cognitive enhancement in schizophrenia .

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